N,N-Diethyloctanamide

Description

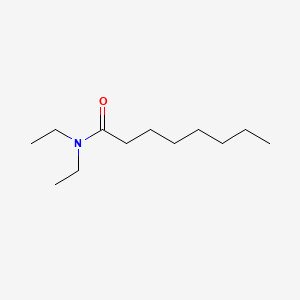

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-4-7-8-9-10-11-12(14)13(5-2)6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRFIYKPIXQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061372 | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-97-4 | |

| Record name | N,N-Diethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl caprylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyloctamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CAPRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBO90A88T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for N,n Diethyloctanamide

Classical Approaches to N,N-Diethyloctanamide Synthesis: Methodological Foundations

The traditional synthesis of amides, including this compound, has been well-established for decades, primarily relying on the reaction of carboxylic acid derivatives with amines.

Acylation Reactions via Acid Chlorides and Amines

A historically significant and reliable method for preparing this compound involves the acylation of diethylamine (B46881) with octanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. ebsco.com The process begins with the conversion of octanoic acid to its more reactive acid chloride derivative, octanoyl chloride. ebsco.com This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). ebsco.com

The subsequent reaction of octanoyl chloride with diethylamine proceeds readily. The nucleophilic nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of octanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond of this compound. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. mdpi.comgoogle.com

While this two-step method can produce high-purity this compound, it has notable drawbacks. The use of corrosive reagents like thionyl chloride and the generation of acidic byproducts pose safety and environmental concerns, making it less favorable for large-scale industrial production.

Direct Amidation Strategies and Challenges

Direct amidation involves the condensation reaction between a carboxylic acid (octanoic acid) and an amine (diethylamine) to form an amide and water. d-nb.info This approach is inherently more atom-economical and avoids the use of harsh halogenating agents. However, it presents its own set of challenges.

The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures to drive the dehydration process. The primary challenge is overcoming the high activation energy required for the direct condensation. Without a catalyst, the reaction often requires prolonged heating at temperatures between 160-200°C, which can lead to side reactions and lower yields. Furthermore, the removal of water as it is formed is crucial to shift the reaction equilibrium towards the product side.

Steric hindrance can also play a significant role. Reactions involving sterically hindered carboxylic acids or amines, such as diethylamine, may result in lower conversion rates and yields compared to less hindered primary amines. d-nb.infonih.gov

Advanced and Sustainable Synthetic Routes for this compound

To address the limitations of classical methods, researchers have focused on developing more efficient, sustainable, and cost-effective synthetic routes for this compound.

Single-Pot Synthesis Techniques and Efficiency Analysis

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov For this compound, one-pot procedures that start from the carboxylic acid have been explored. For instance, the use of thionyl chloride to activate the carboxylic acid in situ, followed by the addition of the amine to the same reaction vessel, streamlines the process by eliminating the need to isolate the acid chloride intermediate.

The efficiency of these single-pot methods is often evaluated based on reaction time, yield, and purity of the final product. The choice of solvent, temperature, and the stoichiometry of the reagents are critical parameters that need to be optimized to maximize efficiency and minimize byproduct formation.

Catalyst Systems in this compound Formation

The development of effective catalysts is central to advancing direct amidation strategies. Various catalyst systems have been investigated to facilitate the synthesis of amides under milder conditions. Lewis acids, such as zinc chloride (ZnCl₂), and metal oxides are commonly employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Recent research has highlighted the use of novel catalyst preparations. For example, a mixed silicate-aluminate catalyst, formed by the controlled precipitation of sodium metasilicate (B1246114) and sodium metaaluminate with sulfuric acid, has shown high activity in related amide synthesis. google.com This type of catalyst can significantly reduce reaction times and lower the required temperature to around 180°C.

The performance of different catalysts can be compared based on several factors, as illustrated in the table below.

| Catalyst Type | Reaction Time (h) | Residual Acid (mg KOH/g) | Product Quality |

| No catalyst | >10 | >10 | Poor |

| Zinc oxide | ~8 | 7–10 | Moderate |

| Aluminum oxide | ~7 | <4 | Good |

| Novel silicate-aluminate catalyst | 5–7 | <2 | Excellent |

This table is adapted from data on related amide synthesis and illustrates comparative performance.

Green Chemistry Principles in Amide Synthesis for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.commdpi.com The application of these principles to the synthesis of this compound is crucial for developing environmentally benign methodologies.

Key green chemistry principles relevant to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Direct amidation has a higher atom economy than the acid chloride route because the only byproduct is water.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. acs.org Research into solvent-free reaction conditions or the use of water as a solvent is an active area of green chemistry. mdpi.comrsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts can increase reaction efficiency, reduce energy consumption, and are often recyclable, minimizing waste. mdpi.com

Reduce Derivatives : Unnecessary derivatization, such as the formation of acid chlorides, should be avoided as it requires additional reagents and generates waste. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Scalability and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process scalability, efficiency, and sustainability. Industrial methodologies are geared towards maximizing output while maintaining high product quality and minimizing environmental impact.

Process Upscaling Methodologies

Upscaling the synthesis of this compound from benchtop to industrial volumes involves significant chemical engineering challenges, primarily related to reaction control, heat management, and mass transfer. While laboratory syntheses are often performed in batch reactors, industrial production may employ continuous flow reactors to improve efficiency and consistency.

Key considerations in the upscaling process include:

Reactor Design: For large-scale production, particularly through direct catalytic amidation which is often conducted at high temperatures (160-200°C), reactor design is critical. Continuous stirred-tank reactors (CSTRs) or plug flow reactors can be used to ensure uniform heat distribution and reactant mixing, preventing localized overheating that could lead to side reactions or product degradation.

Heat Transfer: The amidation reaction is typically exothermic. On a large scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent thermal runaway. This is managed through reactor jacketing, internal cooling coils, and precise control over the rate of reactant addition.

Mass Transfer: Ensuring efficient mixing of the reactants (e.g., liquid octanoic acid and gaseous or liquid diethylamine) is vital for achieving high conversion rates. Industrial reactors use high-torque agitators and baffles to create turbulent flow, maximizing the interfacial area between reactants, especially in heterogeneous catalytic systems. Stirring speeds are optimized, often in the range of 150–250 rpm, to ensure homogeneity.

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of this compound is a primary objective in industrial synthesis. This is achieved through the optimization of synthetic routes and reaction conditions, as well as robust purification methods.

Two primary synthetic pathways are considered for industrial production:

Indirect Synthesis via Acyl Chloride: This two-step method involves first converting octanoic acid to octanoyl chloride using reagents like thionyl dichloride or diphosgene. chemicalbook.comgoogle.com The resulting octanoyl chloride is then reacted with diethylamine, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. While this route can produce high-purity this compound with high yields, it is less favored industrially due to the handling of corrosive and hazardous reagents and the generation of significant waste streams.

Direct Catalytic Amidation: This method involves the direct reaction of octanoic acid with diethylamine at elevated temperatures, typically using a catalyst to accelerate the reaction and drive the equilibrium towards the product by removing water. This is often the preferred industrial method due to better atom economy and fewer hazardous waste products.

Strategies to enhance yield and purity include:

Catalyst Selection: The choice of catalyst is critical for the efficiency of direct amidation. While traditional catalysts like zinc oxide or aluminum oxide are effective, recent developments have introduced more advanced catalytic systems. For instance, a novel catalyst prepared from sodium metasilicate and sodium metaaluminate has shown high activity for similar amidation reactions. google.com This catalyst significantly shortens reaction times and reduces the residual acid in the final product to below 2 mg KOH/g, enhancing purity. google.com

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Zinc Oxide / Aluminum Oxide | 160-200°C | Commercially available, effective for dehydration. | May require longer reaction times compared to novel catalysts. |

| Mixed Silicate-Aluminate Catalyst | ~180°C | High activity, shortens reaction time, low cost, reduces residual acid significantly. google.com | Requires specific preparation from precursors like sodium metasilicate and sodium metaaluminate. google.com |

Optimization of Reaction Parameters: Fine-tuning reaction conditions is essential. The molar ratio of octanoic acid to diethylamine is typically maintained between 1:1 and 1:1.8 to ensure complete conversion of the acid. Temperature is controlled precisely, for example at 180 ± 5°C during the main reaction phase, followed by an increase to 200 ± 5°C to ensure completion.

Purification: After the reaction, the crude product is purified. This typically involves filtering off the catalyst followed by vacuum distillation to separate the high-boiling this compound from any unreacted starting materials and lower-boiling impurities.

Effluent Minimization and Waste Management in this compound Production

Modern chemical manufacturing places a strong emphasis on green chemistry and sustainable practices. imist.manih.gov Effluent minimization and effective waste management are integral to the industrial production of this compound, guided by the waste management hierarchy: source reduction, recycling, treatment, and disposal. epa.gov

Source Reduction: The most preferred strategy is to minimize waste generation at the source. epa.gov Choosing the direct catalytic amidation route over the acyl chloride route is a key example of source reduction, as it has a higher atom economy and avoids the use of hazardous chlorinating agents and the subsequent salt waste. acs.org

Recycling: Unreacted starting materials are recovered and recycled into the process feed. For instance, excess diethylamine used to drive the reaction equilibrium can be captured, purified, and reused, which reduces both raw material costs and environmental emissions.

Waste Treatment: Effluents generated during the process must be treated before discharge.

In the direct amidation process , the primary byproduct is water, which is separated and treated. The solid catalyst is removed by filtration and can potentially be regenerated and reused.

The acyl chloride route generates more problematic waste. The hydrochloric acid byproduct requires neutralization, which creates a significant amount of salt water (brine) that must be managed. Wastes from the production of the acyl chloride itself (e.g., from thionyl dichloride) also require specialized treatment. google.com

| Synthetic Route | Primary Waste Source | Type of Waste | Management Strategy |

|---|---|---|---|

| Direct Catalytic Amidation | Dehydration Reaction | Water | Separation and standard wastewater treatment. |

| Post-Reaction Mixture | Spent Catalyst | Solid Waste | Filtration for removal; potential for regeneration and reuse. |

| Indirect Synthesis via Acyl Chloride | Amidation Step | Hydrochloric Acid (HCl) | Neutralization with a base, leading to salt water (brine) effluent requiring disposal or treatment. |

| Acyl Chloride Formation | Spent Chlorinating Agent (e.g., SOCl₂) | Corrosive, acidic liquid/gas | Scrubbing and neutralization before disposal. google.com |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound follows established pathways for amide bond formation. The precise mechanism depends on the synthetic route employed.

Mechanism via Acyl Chloride Intermediate:

This is a classic example of nucleophilic acyl substitution . The reaction proceeds through a well-understood, two-step addition-elimination mechanism.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the electrophilic carbonyl carbon of octanoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which is energetically favorable. This is accompanied by the elimination of the best leaving group, the chloride ion (Cl⁻), resulting in the formation of a protonated amide.

Deprotonation: The positively charged intermediate is then deprotonated by a base (either another molecule of diethylamine or an added base like triethylamine) to yield the final, neutral this compound product and a hydrochloride salt.

Mechanism of Direct Catalytic Amidation:

The direct reaction between a carboxylic acid and an amine is thermodynamically challenging and slow without a catalyst because the acidic carboxylic acid protonates the basic amine, forming a non-reactive carboxylate-ammonium salt. Catalysts facilitate the reaction, typically through one of two general pathways:

Activation of the Carboxylic Acid: The catalyst (e.g., a Lewis acidic metal oxide) coordinates to the carbonyl oxygen of octanoic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by diethylamine.

Nucleophilic Attack and Dehydration: Diethylamine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate similar to the one in the acyl chloride mechanism. This intermediate then undergoes a series of proton transfer steps, ultimately leading to the elimination of a water molecule (dehydration) to form the stable amide bond. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product side.

Chemical Reactivity and Interaction Mechanisms of N,n Diethyloctanamide

Coordination Chemistry of N,N-Diethyloctanamide

The ability of this compound to form stable complexes with metal ions is central to its application in separation chemistry. This coordination is primarily facilitated by the structural and electronic characteristics of the amide functional group.

As a ligand, this compound acts as a neutral donor. The primary site for coordination with metal ions is the oxygen atom of the carbonyl (C=O) group. This oxygen atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The strength and stability of this interaction are influenced by the electron density on the carbonyl oxygen, which is in turn affected by the inductive effects of the attached ethyl and octyl groups. The nitrogen atom's lone pair is generally considered to be delocalized due to resonance with the carbonyl group, making it a much weaker donor site compared to the carbonyl oxygen.

This compound and similar N,N-dialkylamides are effective in forming complexes with f-block elements, including actinides like Thorium(IV) (Th(IV)) and Uranium(VI) (UO₂²⁺). The extraction process for these ions typically proceeds through a solvation or solvation mechanism. nih.gov In this mechanism, the neutral amide ligand displaces water molecules from the metal ion's coordination sphere, forming a neutral complex that is soluble in the organic phase. For instance, uranyl (VI) and thorium (IV) nitrates can react with substituted benzimidazoles to form complexes such as [UO₂L₁(NO₃)₂] and [ThL₁₂(NO₃)₄]. The coordination of these hard acid metal ions with the hard base carbonyl oxygen of the amide is a favorable interaction according to Hard and Soft Acids and Bases (HSAB) theory. Research on related diamide ligands has shown the formation of stable 1:1 complexes with both U(VI) and Th(IV). nih.gov

The stoichiometry of the metal-ligand complexes formed by this compound depends on several factors, including the nature of the metal ion, its concentration, and the composition of the surrounding medium (both aqueous and organic phases). Slope analysis from extraction experiments is a common method used to determine the number of ligand molecules involved in the extracted complex. For many trivalent and tetravalent actinides and lanthanides, complexes with stoichiometries of 1:2 or 1:3 (Metal:Ligand) are commonly observed. nih.gov

The stability of these complexes is a critical parameter for effective separation. Stability constants for the 1:1 complexes of similar tetradentate N,O-hybrid diamide ligands with U(VI) have been found to be larger than those with Th(IV), which correlates with high extraction selectivity. nih.gov The manipulation of the metal-to-ligand ratio in the reaction medium can preferentially form mono-, bis-, or tris-coordination complexes, which in turn significantly affects the structure and stability of the resulting complexes. osti.gov

Stoichiometry of Metal-Amide Complexes

| Metal Ion | Typical Ligand System | Observed Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Uranium(VI) | Tetradentate N,O-Hybrid Diamides | 1:1 | nih.gov |

| Thorium(IV) | Tetradentate N,O-Hybrid Diamides | 1:1 | nih.gov |

| Americium(III) | TODGA in low polarity diluents | 1:3 or 1:4 | nih.gov |

| Europium(III) | TODGA in polar diluents | 1:2 | nih.gov |

Solvent Extraction Mechanisms Utilizing this compound

Solvent extraction is a primary application for this compound, where it functions to selectively transfer metal ions from an aqueous solution (typically acidic nuclear waste) to an immiscible organic phase.

The separation of minor actinides from lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and coordination chemistry. N,N-dialkylamides are part of a class of extractants developed for this purpose. researchgate.net These solvent systems can co-extract lanthanides and minor actinides. utwente.nl The efficiency and selectivity of this partitioning are highly dependent on the conditions of the extraction system. For example, processes have been developed using diamide extractants for the separation of transuranic (TRU) elements like Np, Pu, Am, and Cm from fission products in nitric acid. pnnl.gov

Factors Influencing Extraction Efficiency

| Parameter | Influence on Extraction | Example |

|---|---|---|

| Diluent Polarity | Affects stoichiometry and distribution ratios of extracted complexes. nih.gov | Polar diluents may favor 1:2 Metal:Ligand complexes, while non-polar diluents may favor 1:3 or 1:4 complexes. nih.gov |

| Aqueous Phase Acidity (e.g., [HNO₃]) | Significantly alters metal distribution ratios. mdpi.com | Increasing [HNO₃] can decrease the extraction of Ln(III) ions in some systems. mdpi.com |

| Phase Modifiers | Can prevent third-phase formation and improve solubility. researchgate.net | Addition of TBP or long-chain alcohols to alkane diluents. pnnl.gov |

| Salting-Out Agents | Increases the activity of metal ions in the aqueous phase, promoting extraction. | High concentrations of NaNO₃ in the aqueous phase. nih.gov |

Structural Effects of Alkyl Chain Length and Steric Hindrance on Extraction Performance

The efficiency of N,N-dialkyl amides, including this compound, as extractants in solvent extraction processes is significantly influenced by the molecular structure, specifically the length of the alkyl chains and the degree of steric hindrance around the coordinating carbonyl group. These structural features directly impact the molecule's basicity, lipophilicity, and ability to form stable complexes with metal ions.

Research into the extraction of metal ions, such as uranium and thorium, from nitric acid solutions has demonstrated a clear correlation between the structure of N,N-dialkyl amides and their extraction capabilities. The selectivity of these amides can be fine-tuned by modifying the length and branching of the alkyl chains attached to the nitrogen atom and the carbonyl carbon. researchgate.net

Longer, straight-chain alkyl groups on the nitrogen atom tend to increase the lipophilicity of the amide-metal complex, which can enhance its solubility in the organic diluent. However, this can also introduce steric hindrance, which may impede the approach of the metal ion to the coordinating oxygen atom of the carbonyl group, thereby reducing extraction efficiency. researchgate.net

Conversely, branching in the alkyl chains, particularly near the carbonyl group, can significantly decrease the extraction of metal ions due to increased steric hindrance. researchgate.net This effect is evident in studies comparing amides with varying substituents. For instance, the extraction of uranium (VI) and thorium (IV) was found to decrease as the steric bulk of the alkyl group on the carbonyl carbon increased. researchgate.net

To illustrate these structural effects, the following table presents hypothetical distribution coefficient data for the extraction of a metal ion by a series of N,N-diethylalkanamides with varying acyl chain lengths.

Table 1: Effect of Acyl Chain Length on the Extraction of a Hypothetical Metal Ion by N,N-Diethylalkanamides

| N,N-Diethylalkanamide | Acyl Chain Length | Hypothetical Distribution Coefficient (D) |

|---|---|---|

| N,N-Diethylbutanamide | C4 | 15.2 |

| N,N-Diethylhexanamide | C6 | 22.5 |

| This compound | C8 | 28.1 |

| N,N-Diethyldecanamide | C10 | 25.8 |

| N,N-Diethyldodecanamide | C12 | 21.3 |

This table is generated for illustrative purposes based on general trends observed in solvent extraction studies.

Third Phase Formation in this compound Extraction Systems: Mitigation and Understanding

A significant challenge in solvent extraction processes utilizing N,N-dialkyl amides is the formation of a "third phase," an intermediate phase that is immiscible with both the aqueous and the bulk organic phases. This phenomenon typically occurs at high metal and acid loadings and can disrupt the extraction process. rsc.org The formation of this third phase is attributed to the limited solubility of the extracted metal-amide complexes in the non-polar organic diluent. researchgate.net As more metal ions are extracted, large, polar aggregates or reverse micelles of the metal-amide complexes form, which then separate from the less polar diluent. rsc.org

The propensity for third phase formation is influenced by several factors, including the structure of the amide, the nature of the diluent, the concentration of the extracted metal and acid, and the temperature. Longer alkyl chains on the amide can sometimes increase the solubility of the complexes in the organic phase, thereby mitigating third phase formation.

A common strategy to prevent or mitigate third phase formation is the addition of a "phase modifier" to the organic solvent. tandfonline.com Phase modifiers are typically long-chain alcohols (e.g., 1-octanol or isodecanol) or other polar solvents like tributyl phosphate (B84403) (TBP). nih.gov These modifiers increase the polarity of the organic phase, thereby enhancing the solubility of the polar metal-amide complexes. researchgate.net They can also interact directly with the extracted complexes, disrupting the formation of large aggregates by acting as co-surfactants or by becoming part of the solvation shell of the metal ion. tandfonline.com

For instance, in systems involving diglycolamides, which are structurally related to this compound, the addition of a phase modifier like 1-octanol has been shown to effectively inhibit third phase formation by increasing the limiting organic concentration (LOC) of the extracted metal. nih.gov The modifier molecules can replace water molecules in the primary coordination sphere of the extracted metal ion, which alters the structure and improves the solubility of the complex in the non-polar diluent. tandfonline.com

Intermolecular Interactions of this compound in Complex Systems

The amphiphilic nature of this compound, possessing both polar (amide group) and non-polar (alkyl chains) regions, allows it to participate in a variety of intermolecular interactions in complex, multicomponent systems. These interactions are critical to its function in applications such as formulation science.

Role as a Crystal Growth Inhibitor in Formulation Science

In the formulation of agrochemicals, particularly in emulsifiable concentrates (ECs), preventing the crystallization of the active ingredient upon dilution with water is a significant challenge. google.com N,N-dialkylamides, including N,N-dimethyloctanamide and N,N-dimethyldecanamide, have been identified as effective solvents and crystallization inhibitors for certain pesticides, such as triazole fungicides. google.com

While not explicitly detailed for this compound in the available literature, its structural similarity to these compounds suggests a similar mechanism of action. These amides act as excellent solvents for many active ingredients, keeping them dissolved in the oil phase of the emulsion. google.com The proposed mechanism for their role as crystallization inhibitors is that by maintaining the active ingredient in the oil phase, they prevent its migration to the aqueous phase where crystallization is more likely to occur upon dilution. google.com

The long alkyl chain of this compound would contribute to its effectiveness as a solvent for lipophilic active ingredients. The polar amide group can interact with the active ingredient, further enhancing solubility. By surrounding the active ingredient molecules, this compound can sterically hinder the formation of crystal nuclei and subsequent crystal growth. This is particularly important for active ingredients that are prone to crystallization when their formulations are mixed with water for application. google.com

Interactions within Multicomponent Mixtures (e.g., Plant Protection Products)

As a solvent and adjuvant in pesticide formulations, this compound can interact with the active ingredient, surfactants, and other co-solvents. Its ability to dissolve a wide range of organic compounds makes it a valuable component for creating stable and homogeneous formulations. google.com

The interactions between this compound and other components can affect the physical properties of the formulation, such as viscosity and emulsion stability. The N-alkyl groups of the amide can influence its hydration structure and dynamics, which in turn affects its interactions in aqueous environments, such as when a formulation is diluted in water. nih.gov The nature of the N-alkyl side chain plays a critical role in the amide-water interactions, which can impact the performance of the formulation upon application. nih.gov

Other Reactive Pathways and Derivatives of this compound

Beyond its role in complexation and formulation, this compound can undergo chemical reactions typical of tertiary amides.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. savemyexams.com For this compound, hydrolysis would yield octanoic acid and diethylamine (B46881). The hydrolysis of tertiary amides is generally more difficult than that of primary or secondary amides and often requires forcing conditions, such as refluxing in strong acid or base. arkat-usa.org The rate of alkaline hydrolysis of amides can be influenced by the solvent system, with non-aqueous conditions sometimes favoring the reaction for tertiary amides. researchgate.net

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). savemyexams.com The reduction of this compound would produce N,N-diethyloctylamine.

Derivatives: The core structure of this compound allows for the synthesis of various derivatives. Modifications can be made to the octanoyl chain or the N-diethyl groups. For instance, reactions at the alpha-carbon of the octanoyl chain could introduce new functional groups. Alternatively, derivatives can be synthesized from octanoic acid and different amines, or from diethylamine and different carboxylic acids, to create a library of amides with tailored properties for specific applications. google.comsphinxsai.com The synthesis of various amide derivatives is a common strategy in the development of new pharmaceuticals and agrochemicals to optimize biological activity. nih.gov

Biological and Environmental Interactions of N,n Diethyloctanamide

Biological Interaction Mechanisms at Cellular and Subcellular Levels

The biological interactions of N,N-Diethyloctanamide are complex and begin at the most fundamental level of an organism—the cell. The following sections delve into how this compound interacts with cellular structures and the potential metabolic pathways it may undergo. It is important to note that due to a lack of extensive research specifically on this compound, some of the following information is based on studies of a closely related and well-researched compound, N,N-Diethyl-m-toluamide (DEET), which shares structural similarities.

Membrane Interactions and Permeability Studies

The ability of a compound to interact with and permeate biological membranes is a key determinant of its biological activity. For this compound, its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, is central to these interactions.

Research on the related compound DEET has shown that it can enhance its own skin permeation rate as well as that of other compounds. nih.gov This effect, however, was found to be modest. nih.gov Studies using in vitro diffusion cells have demonstrated that the vehicle in which the compound is formulated can significantly affect its flux across membranes. One study found that the bioavailability of DEET from an ethanol (B145695) solution was 45%, while its bioavailability from a liposphere formulation was significantly reduced to 16%, indicating a threefold reduction in absorption. nih.gov

The permeability of DEET has been modeled using parameters such as its solubility in the stratum corneum, the mass transfer coefficient for evaporation, and a characteristic time for diffusion. nih.gov These models help in understanding and predicting the extent of skin penetration under various conditions.

Table 1: Parameters from a Diffusion/Evaporation Model for DEET Permeation Data interpreted from studies on N,N-Diethyl-m-toluamide (DEET)

| Parameter | Value | Unit | Description | Reference |

|---|---|---|---|---|

| Solubility in upper stratum corneum (Msat) | 18 | µg/cm² | The saturation concentration of the compound in the outermost layer of the skin. | nih.gov |

| Mass transfer coefficient for evaporation (kevap) | 2.6 x 10-5 | cm/h | A measure of the rate at which the compound evaporates from the skin surface. | nih.gov |

| Characteristic time for diffusion (h²/D) | 10 - 16 | h | Represents the time required for the compound to diffuse through the skin barrier. This value was found to decrease with increasing DEET dose, suggesting an enhancement of skin permeability. | nih.gov |

Cellular Uptake Mechanisms of this compound

The precise mechanisms by which this compound enters cells have not been extensively studied. However, based on the general principles of cellular uptake for molecules with similar physicochemical properties, it is likely to involve passive diffusion across the cell membrane. The lipid solubility of this compound would facilitate its passage through the lipid bilayer.

For the related compound DEET, it is known to be absorbed quickly through intact skin, with approximately 48% of an applied dose being absorbed within 6 hours. drugbank.com Once absorbed, it can accumulate in the dermis. drugbank.com

Enzymatic Biotransformation and Metabolic Fate

Once inside an organism, foreign compounds like this compound are often subject to enzymatic biotransformation, primarily in the liver. This process generally aims to make the compound more water-soluble to facilitate its excretion. While specific metabolic pathways for this compound are not well-documented, general pathways for amide hydrolysis can be considered. Amide bonds can be hydrolyzed by enzymes such as amidases to yield a carboxylic acid and an amine.

Studies on the metabolism of DEET have shown that it is metabolized by cytochrome P450 (P450s) enzymes in the liver. wikipedia.org The primary metabolic reactions involve benzylic hydroxylation and N-deethylation. epa.gov The major metabolites of DEET are N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide. wikipedia.orgepa.gov It is noteworthy that in one study, amide hydrolysis was not observed for any of the DEET-related substrates investigated. researchgate.net DEET is primarily excreted via the kidneys. drugbank.com

Role in Bioactive Formulations and Applications

This compound is utilized in various bioactive formulations, most notably as an insect repellent. Its efficacy in these systems is a result of its specific chemical properties and interactions with biological targets.

Efficacy Mechanisms in Insect Repellent Systems

The primary application of compounds like this compound is in insect repellent formulations. The efficacy of these repellents is dependent on their ability to interfere with an insect's sensory perception, deterring them from landing and biting.

The mode of action for the related repellent DEET is multifaceted and not fully understood. It is believed to work by affecting the olfactory receptors of insects. nih.gov Some research suggests that DEET may act as an acetylcholinesterase inhibitor, though it is considered a poor inhibitor of this enzyme. nih.gov Other studies propose that DEET targets octopaminergic synapses in insects, leading to neuroexcitation and toxicity. nih.gov It has also been shown to block Na+ and K+ channels in rat cortical neurons. nih.gov

The effectiveness of a repellent formulation is also influenced by its physical properties. Formulations are designed to prolong the presence of the active ingredient on the skin's surface. turkjps.org For instance, encapsulating DEET in microparticles within a hydrogel has been shown to reduce skin permeation and provide a slow, controlled release over 24 hours. turkjps.org

Table 2: Cumulative Permeation of DEET from Different Formulations Data based on studies of N,N-Diethyl-m-toluamide (DEET)

| Formulation | Cumulative Amount Permeated (µg/cm²) over 24h | Reference |

|---|---|---|

| DEET solution (control) | 211.6 ± 19.5 | turkjps.org |

| Microparticle formulation | 4.07 ± 0.08 | turkjps.org |

Synergistic Effects with Co-Formulants in Biological Contexts

The efficacy of insect repellents can sometimes be enhanced by combining them with other active ingredients or co-formulants. This can lead to a synergistic effect, where the combined effect is greater than the sum of the individual effects.

While specific studies on the synergistic effects of this compound are limited, research on DEET has shown that its toxicity to insects can be strengthened when used in combination with certain insecticides, such as carbamates. wikipedia.org This suggests that DEET can have neurological effects on insects that are enhanced by other neurotoxic compounds. wikipedia.org In contrast, when combined with some sunscreens, the absorption of both DEET and the sunscreen can be significantly increased. wikipedia.org

Formulation components can also influence the performance of the active ingredient. For example, the addition of a low dose of 2-hydroxypropyl-β-cyclodextrin to a DEET/ethanol formulation has been shown to prolong the repellent effect and reduce skin penetration without causing stickiness. mdpi.comresearchgate.net

Environmental Fate and Behavior of this compound

The environmental fate and behavior of this compound, an N,N-dialkylamide, can be inferred from studies on structurally similar compounds, most notably N,N-Diethyl-m-toluamide (DEET), a widely used insect repellent. The core structure of an amide bond connected to a diethyl group and a medium-length alkyl chain suggests analogous pathways of distribution, degradation, and transport in the environment.

Distribution and Persistence in Environmental Compartments (Soil, Water, Air)

Upon release into the environment, this compound is expected to partition between water, soil, and, to a lesser extent, air. Its distribution is governed by its physicochemical properties. Multimedia environmental fate modeling for the related compound DEET predicts that the majority of the substance entering the environment is retained in receiving waters (approximately 79%) and soil (approximately 21%). nih.gov

Water: Due to its use in consumer products, a primary entry point into the aquatic environment is through wastewater treatment plant (WWTP) discharges. nih.gov Studies on DEET have shown its frequent detection in surface waters, with concentrations often showing seasonal variations that correlate with higher usage in summer months. researchgate.net

Soil: The compound can enter terrestrial systems through overspray during application or via the application of treated sewage sludge as a soil amendment. nih.gov Based on its likely physicochemical properties, this compound is expected to be moderately mobile in the soil column. nih.gov

Air: Direct entry into the air occurs during spray applications. However, its persistence in the atmosphere is predicted to be low. Small amounts of the compound retained in the air are subject to rapid degradation. nih.gov

N,N-dialkylamides like DEET are not considered persistent, bioaccumulative toxicants (PBTs) or persistent organic pollutants (POPs). nih.gov They generally degrade in surface waters and soil at a moderate to rapid rate, with reported half-lives measured in days to weeks. nih.govorst.edu

| Environmental Compartment | Predicted Distribution (%) for Analog (DEET) | Anticipated Persistence |

|---|---|---|

| Water | ~79% | Low to Moderate (Half-life of days to weeks) |

| Soil | ~21% | Low to Moderate (Half-life of days to weeks) |

| Air | Minor | Low (Half-life of hours) |

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic processes contribute to the transformation of this compound in the environment, although they may be less dominant than biotic pathways under many conditions.

Photolysis: In the atmosphere, the primary abiotic degradation pathway is expected to be photo-oxidation mediated by hydroxyl radicals. nih.gov For DEET, this process is rapid, with an estimated atmospheric half-life of between 7 and 15 hours. nih.govorst.edu In aquatic systems, direct photolysis by sunlight can also occur, though the rate is dependent on factors such as water clarity, depth, and the presence of photosensitizing substances like humic acids.

Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, which would break the molecule into octanoic acid and diethylamine (B46881). This reaction is generally slow at neutral pH and ambient temperatures but can be catalyzed by acidic or basic conditions. While chemically possible, abiotic hydrolysis in typical environmental compartments is likely to be a minor degradation pathway compared to microbial-mediated hydrolysis. nih.gov

Biotic Degradation Processes and Microbial Metabolism

Biotic degradation is a primary mechanism for the removal of N,N-dialkylamides from the environment. Research on DEET has identified specific microorganisms and enzymatic pathways capable of its metabolism.

The initial and key step in the bacterial degradation of these compounds is the hydrolysis of the amide bond. nih.gov A well-studied example is the bacterium Pseudomonas putida, which can utilize DEET as a sole carbon source. nih.gov This organism produces a specific enzyme, a DEET hydrolase (DthA), which cleaves the amide linkage. nih.gov By analogy, it is highly probable that various soil and water microorganisms, including species of Pseudomonas and Rhodococcus, can degrade this compound. nih.gov

The proposed metabolic pathway for this compound would proceed as follows:

Amide Hydrolysis: An amidase or hydrolase enzyme cleaves the amide bond.

Formation of Metabolites: This initial cleavage yields two primary metabolites: octanoic acid and diethylamine.

Further Mineralization: Both octanoic acid (a fatty acid) and diethylamine are readily biodegradable and can be further metabolized by various microbial communities, ultimately entering central metabolic cycles like the Krebs cycle.

| Microorganism Genus (Example) | Key Enzyme Class | Initial Degradation Step | Resulting Metabolites |

|---|---|---|---|

| Pseudomonas | Hydrolase / Amidase | Hydrolysis of the amide bond | Octanoic acid and Diethylamine |

| Rhodococcus | Hydrolase / Amidase | Hydrolysis of the amide bond | Octanoic acid and Diethylamine |

Transport and Leaching Potential in Aquatic and Terrestrial Systems

The potential for this compound to move within and between environmental compartments is a critical aspect of its environmental behavior.

Terrestrial Systems: In soil, the compound's mobility and leaching potential are governed by its water solubility and its tendency to adsorb to soil particles. Given that similar N,N-dialkylamides are described as "moderately mobile," there is a potential for this compound to leach from the topsoil into lower soil layers. nih.gov The extent of leaching is influenced by soil type, with sandy soils that have low organic matter content and high infiltration rates being more prone to leaching compared to clay soils. ufl.edu The presence of fractures in dense soils like clayey till can also significantly influence transport, potentially leading to faster breakthrough into underlying aquifers. dtu.dk

Aquatic Systems: In aquatic environments, the compound will primarily be transported in the dissolved phase. Its moderate water solubility suggests it will not strongly partition to sediments. Transport is therefore largely dictated by water flow, including river currents and groundwater movement.

Ecotoxicological Implications of this compound

While environmental concentrations of the analogous compound DEET are generally found to be below levels that cause acute toxicity, academic research provides mechanistic insights into how such molecules can interact with non-target organisms at a sub-lethal level. researchgate.net These interactions suggest potential ecotoxicological implications for this compound.

Neurophysiological Effects: A primary mechanism of action for insect repellents involves the disruption of neurological functions in insects. Research on DEET indicates that it can act on gustatory and olfactory receptor neurons, impairing an organism's ability to detect chemical cues related to predators, food, or mates. researchgate.net Furthermore, evidence suggests that DEET can bind to the active site of the enzyme acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme in the nervous systems of both insects and vertebrates, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to neurotoxicity. Such a mechanism could be a pathway for adverse effects in a range of non-target aquatic and terrestrial invertebrates.

Alteration of Detoxification Mechanisms: Exposure to xenobiotics like this compound can induce a stress response in organisms, leading to changes in their detoxification systems. Studies have observed that exposure to DEET can alter the activity of key detoxification and antioxidant enzymes, such as causing decreased catalase and glutathione-S-transferase (GST) activities. researchgate.net GSTs are crucial for conjugating and facilitating the excretion of toxic compounds. Disruption of these enzymatic pathways can reduce an organism's ability to cope with chemical stressors and may lead to increased oxidative stress.

Behavioral and Metabolic Effects: At a higher level, these molecular and cellular interactions can manifest as behavioral changes. For instance, feeding inhibition has been reported in some insect species exposed to DEET. researchgate.net Such antifeedant effects could have cascading consequences on the energy balance, growth, and reproduction of non-target species. The energetic costs associated with detoxification, combined with reduced energy intake from feeding inhibition, could place significant physiological strain on exposed organisms. researchgate.net

These mechanistic insights highlight that even if direct mortality is not observed at typical environmental concentrations, compounds like this compound have the potential to exert subtle but meaningful ecotoxicological effects on the health and behavior of non-target organisms. nih.gov

Advanced Analytical Methodologies for N,n Diethyloctanamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of N,N-Diethyloctanamide. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a wealth of information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed blueprint of the carbon-hydrogen framework of this compound. Through the analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra, an unambiguous assignment of all atoms within the molecule can be achieved. researchgate.net

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the octanoyl chain and the N,N-diethyl groups. The protons on the ethyl groups would appear as a characteristic quartet and triplet pattern due to spin-spin coupling. The long alkyl chain of the octanoyl group would produce a series of overlapping multiplets, with the α-methylene protons (adjacent to the carbonyl group) appearing at a downfield chemical shift due to the electron-withdrawing effect of the carbonyl group.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide functional group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the N-ethyl groups and the octanoyl chain would appear at more upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Octanoyl chain) | ~0.9 | Triplet | 3H |

| (CH₂)₅ (Octanoyl chain) | ~1.2-1.4 | Multiplet | 10H |

| CH₂ (β to C=O) | ~1.6 | Multiplet | 2H |

| CH₂ (α to C=O) | ~2.3 | Triplet | 2H |

| N-CH₂CH₃ | ~1.1 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~173 |

| N-CH₂ | ~42, ~40 |

| CH₂ (α to C=O) | ~35 |

| (CH₂)₅ | ~22-32 |

| N-CH₂CH₃ | ~14, ~13 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of the tertiary amide group and the long alkyl chain. pearson.com

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. masterorganicchemistry.com The spectrum also displays strong bands in the 2850-2960 cm⁻¹ region, which are characteristic of C-H stretching vibrations within the methylene (B1212753) and methyl groups of the octanoyl and ethyl substituents. libretexts.org A key feature for a tertiary amide like this compound is the absence of N-H stretching bands, which are typically observed around 3300-3500 cm⁻¹ for primary and secondary amides. pearson.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C-H Bend (Alkyl) | 1370-1470 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of this compound, as well as in identifying and quantifying impurities. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of a unique elemental formula. For this compound (C₁₂H₂₅NO), this allows for confident confirmation of its molecular formula.

When coupled with Gas Chromatography (GC-MS), this hybrid technique combines the separation power of GC with the detection capabilities of MS. This approach is a cornerstone for assessing the purity of volatile compounds like this compound and for creating a detailed profile of any impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used as a chemical "fingerprint" for its identification. A prominent fragment would likely result from McLafferty rearrangement or alpha-cleavage adjacent to the nitrogen atom.

Table 4: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅NO |

| Molecular Weight | 199.34 g/mol |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from complex mixtures.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For compounds with polar functional groups, derivatization may be employed to increase volatility and improve chromatographic peak shape. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a reverse-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the amide bond exhibits some UV absorbance. HPLC is particularly useful for the analysis of less volatile compounds or those that are thermally unstable. mdpi.com

The analysis of this compound in complex matrices, such as in biological or environmental samples, often requires more advanced analytical power. Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity.

Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap-MS) is a state-of-the-art hyphenated technique that combines the separation capabilities of HPLC with the high-resolution and high-mass-accuracy detection of an Orbitrap mass spectrometer. scispace.comdntb.gov.ua This powerful combination allows for the confident identification and quantification of target compounds even at trace levels in highly complex mixtures. The high resolving power of the Orbitrap analyzer can distinguish between compounds with very similar masses, while fragmentation data (MS/MS) provides definitive structural confirmation. This makes LC-Q-Orbitrap-MS an invaluable tool for metabolism studies, impurity profiling, and environmental monitoring of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-Dimethyloctanamide |

| N,N-diethylpropanamide |

| Acetonitrile |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this process is crucial for verifying its empirical formula and ensuring the purity of synthesized batches. The analysis measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₂H₂₅NO, and its molecular weight of 199.34 g/mol . These theoretical values serve as a benchmark against which experimentally obtained data are compared. The verification of the elemental composition is a critical step in the characterization of the compound.

A comparison of the theoretical and expected experimental values is presented in the table below. For a sample to be considered pure, the experimentally determined percentages of each element should closely match the theoretical values, typically within a widely accepted tolerance of ±0.4%. researchgate.net

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 72.30 |

| Hydrogen | H | 1.008 | 25 | 25.20 | 12.64 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.03 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.03 |

| Total | 199.34 | 100.00 |

Note: The values in this table are calculated based on the molecular formula of this compound.

Research findings from elemental analysis studies would typically present the experimentally determined mass percentages for C, H, N, and O. These results are then compared against the theoretical values to confirm the identity and purity of the this compound sample.

Method Validation and Quality Assurance in this compound Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com For the analysis of this compound, this involves a series of experiments to verify that the chosen analytical method is reliable, reproducible, and accurate for quantifying the compound. Quality assurance (QA) encompasses the systematic efforts to ensure that the analytical data generated are of high quality.

A robust analytical method for this compound, such as High-Performance Liquid Chromatography (HPLC), would be validated according to guidelines established by the International Council for Harmonisation (ICH). researchgate.net The validation process assesses several key parameters.

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. globalresearchonline.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. routledge.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. routledge.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality assurance in the analysis of this compound involves implementing and following standard operating procedures (SOPs), regular calibration and maintenance of analytical instruments, and proper training of personnel. researchgate.net These practices ensure the integrity and reliability of the analytical results over time.

Interactive Data Table: Typical Method Validation Parameters and Acceptance Criteria for this compound Analysis

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference from blank, placebo, or related substances at the retention time of the this compound peak. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% |

| Intermediate Precision (%RSD) | %RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant impact on analytical results from minor variations in parameters such as pH, flow rate, or column temperature. |

Note: The acceptance criteria presented in this table are based on general principles of analytical method validation and may vary depending on the specific analytical technique and regulatory requirements.

Detailed research findings from a method validation study for this compound would include the experimental results for each of these parameters, demonstrating that the analytical method is fit for its intended use in a research or quality control setting.

Computational Chemistry and Theoretical Studies of N,n Diethyloctanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. For N,N-Diethyloctanamide, these methods elucidate the relationship between its structure and chemical properties.

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstone computational methods for examining the electronic structure of molecules like this compound. bluffton.eduquora.com MO theory describes electrons as being delocalized over the entire molecule, occupying specific molecular orbitals with distinct energy levels. bluffton.edu Key orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

DFT, a method that maps the electron density to determine the energy of the system, is widely used for its balance of accuracy and computational efficiency. mdpi.comdntb.gov.ua DFT calculations for this compound can determine a range of electronic properties, including orbital energies, electrostatic potential, and atomic charges. A significant electronic feature of amides is the delocalization of the nitrogen lone pair into the carbonyl π-system, which gives the N-C bond partial double-bond character and influences the molecule's geometry and reactivity. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can quantify this delocalization and other orbital interactions. nih.govsemanticscholar.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples based on typical DFT calculations for similar amide molecules and are for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating capability (nucleophilicity) |

| Energy of LUMO | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 3.8 D | Quantifies molecular polarity and influences intermolecular forces |

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequency for the carbonyl (C=O) stretching mode is particularly important for amides and is sensitive to the local electronic and steric environment.

Conformational analysis of this compound involves identifying its stable three-dimensional structures (conformers) and determining their relative energies. Due to the rotation around its various single bonds, the molecule can adopt multiple conformations. Theoretical calculations, such as Potential Energy Surface (PES) scans, can map the energy changes associated with bond rotations to locate energy minima corresponding to stable conformers. nih.govresearchgate.net For the amide bond, the cis and trans arrangements are of primary interest, with the trans conformation generally being more stable. For other bonds, such as the C-C bonds in the octanoyl chain, gauche and anti conformers are possible. The relative populations of these conformers can be estimated from their calculated Gibbs free energies.

Table 2: Example of Calculated Relative Energies for Conformers of this compound Note: This table is a hypothetical representation of results from a typical conformational analysis.

| Conformer (relative to C-N bond) | Relative Energy (kcal/mol) | Predicted Carbonyl Stretch (cm⁻¹) |

|---|---|---|

| Trans (anti-periplanar) | 0.00 (most stable) | 1655 |

| Cis (syn-periplanar) | +2.5 | 1670 |

| Gauche (octanoyl chain) | +0.9 | 1658 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying complex processes such as intermolecular interactions and solvent effects. mdpi.com

MD simulations can be used to explore how this compound interacts with other chemical species. The carbonyl oxygen and, to a lesser extent, the nitrogen atom can participate in non-covalent interactions.

Interactions with Metal Ions: The lone pairs on the carbonyl oxygen make it a potential coordination site for metal cations. MD simulations can model the binding of metal ions to this compound, revealing the structure of the coordination sphere, binding energies, and the dynamics of the interaction. mdpi.comnih.gov Such studies are relevant in contexts like liquid-liquid extraction processes. chemicalbook.com

Interactions with Biological Membranes: Understanding how small molecules interact with lipid bilayers is crucial in fields like pharmacology and toxicology. nih.gov MD simulations can model the process of this compound approaching and partitioning into a model biological membrane. researchgate.net These simulations can determine the preferred location and orientation of the molecule within the bilayer, calculate the free energy profile of its translocation across the membrane, and assess its effect on membrane properties like fluidity and thickness. scispace.com

The solvent environment can significantly influence the conformation and behavior of a solute molecule. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation structure and dynamics. mdpi.comnih.gov Simulations of this compound in different solvents (e.g., water, ethanol (B145695), hexane) can reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. nih.govacademie-sciences.fr

Hydrogen Bonding: In protic solvents like water, the strength and dynamics of hydrogen bonds between the solvent and the amide's carbonyl oxygen can be quantified.

Dynamic Properties: MD simulations can calculate dynamic properties such as the diffusion coefficient of this compound in a given solvent and the reorientational correlation times, which describe how quickly the molecule tumbles in solution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. nih.gov In a QSAR study, molecular descriptors are calculated for a series of compounds, and these descriptors are then correlated with their experimentally measured activity using mathematical models. researchgate.net

For this compound, a QSAR model could be developed to predict a specific activity, such as its efficacy as an insect repellent. The first step involves calculating a wide range of molecular descriptors for this compound and related compounds. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Physicochemical: LogP (lipophilicity), molar refractivity, polar surface area (PSA).

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations. nih.gov

Once these descriptors are calculated, statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links a subset of these descriptors to the observed activity. A validated QSAR model can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties.

Table 3: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling Note: Values are calculated from standard molecular modeling software and are representative for use in QSAR studies.

| Descriptor Type | Descriptor Name | Typical Value |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 |

| Physicochemical | Topological Polar Surface Area (TPSA) | 20.3 Ų |

| Constitutional | Molecular Weight | 199.34 g/mol |

| Topological | Wiener Index | 1020 |

| Quantum Chemical | HOMO-LUMO Gap | ~8.7 eV |

Correlation of Structural Features with Extraction Efficiency or Biological Activity

The extraction efficiency of N,N-dialkylamides, including this compound, is intricately linked to their molecular structure. Computational studies, such as Density Functional Theory (DFT), are employed to understand these relationships. For instance, DFT simulations have been used to study the extraction of metal ions like uranyl by N,N-dialkylamides. nih.gov These studies reveal that the complexation of the metal ion is an energetically favorable process. nih.gov

The length and branching of the alkyl chains on the nitrogen atom and the carbonyl group significantly influence the molecule's lipophilicity and steric hindrance, which in turn affect the extraction efficiency. Theoretical models can predict how modifications to these alkyl groups will alter the distribution coefficient of metal ions. For example, in the extraction of actinide cations, the stoichiometry of the extracted metal-amide complexes can be influenced by the structure of the amide. tandfonline.com While specific quantitative structure-property relationship (QSPR) models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous N,N-dialkylamides are applicable. These studies indicate that the electron-donating properties of the amide oxygen and the steric accessibility of the carbonyl group are key determinants of extraction performance.

In the context of biological activity, understanding how structural modifications affect the interaction of a molecule with biological targets is a central theme in medicinal chemistry. uni-bonn.de While specific studies on the biological activity of this compound are limited, computational methods can be used to predict potential interactions based on its structural motifs. The lipophilicity and polarity of the molecule, which can be calculated using computational tools, are critical for its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its biological activity.

Table 1: Correlation of Structural Features of N,N-Dialkylamides with Extraction Properties

| Structural Feature | Influence on Extraction Efficiency | Computational Insight |